N-Acetyl-L-carnosine
Overview
Description
N-Acetyl-L-carnosine is a naturally occurring dipeptide composed of beta-alanine and L-histidine, with an additional acetyl group attached to the beta-alanine. This compound is known for its antioxidant properties and is commonly used in eye drops to treat cataracts. This compound is more stable and resistant to enzymatic degradation compared to L-carnosine, making it more effective in various therapeutic applications .
Mechanism of Action
Target of Action
N-Acetyl-L-carnosine (NAC) is a naturally occurring compound chemically related to the dipeptide carnosine . It primarily targets tissues such as muscle tissue and the eye . In the eye, it acts against lipid peroxidation , which is a type of oxidative degradation .
Mode of Action
NAC is an antioxidant that scavenges free radicals . It carries an additional acetyl group compared to carnosine, making it more resistant to degradation by carnosinase, an enzyme that breaks down carnosine to its constituent amino acids, beta-alanine and histidine . This acetyl group protects the L-carnosine, keeping it from being degraded .
Biochemical Pathways
NAC is chemically related to carnosine and shares similar biochemical pathways . It is particularly active against lipid peroxidation in different parts of the lens in the eye . Carnosine and its metabolic derivatives, including NAC, are found in a variety of tissues but particularly muscle tissue . These compounds have varying degrees of activity as free radical scavengers .
Pharmacokinetics
NAC exhibits better ocular bioavailability and duration compared to carnosine . The acetylation makes NAC more resistant to degradation by carnosinase . This means that NAC is more effective than taking L-carnosine directly . It also makes it more efficient, so a lower dose can be taken when supplementing .
Result of Action
The primary result of NAC’s action is its potential to prevent and treat age-related cataracts . It prevents and reverses the hardening and clouding or discoloration of the eye lens . Some research suggests that it could also reverse cataracts .
Action Environment
The action of NAC can be influenced by environmental factors. For instance, its relative hydrophobicity compared to L-carnosine might allow it to permeate the cornea of the treated eye gradually and maintain at an effective concentration for a longer time . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-carnosine exhibits a number of beneficial antioxidant properties. For example, it scavenges reactive oxygen species (ROS) as well as alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress . It can oppose glycation and chelate divalent metal ions .
Cellular Effects
This compound may improve energy levels, boost heart health, and prevent cataracts . It has an additional acetyl group bound to L-carnosine, which protects the L-carnosine from degradation . It also improves mitochondrial respiration in neurons and has a neuroprotective effect through mechanisms such as the increase in protein kinase-C (PKC) activity .
Molecular Mechanism
This compound inhibits carcinine, an enzyme involved in lipid metabolism . It also exhibits a multimodal mechanism of action that includes the detoxification of reactive oxygen and nitrogen species, the down-regulation of the production of pro-inflammatory mediators, and the inhibition of aberrant protein formation .
Temporal Effects in Laboratory Settings
This compound benefits the body by protecting L-carnosine from degradation, meaning that the molecule is free to act as an antioxidant, reducing inflammation, and improving heart health . It is also the only form of L-carnosine that may benefit eye health .
Dosage Effects in Animal Models
This compound supplementation has been tested in numerous diseases in which ischemic or oxidative stress are involved . For several pathologies, such as diabetes and its complications, ocular disease, aging, and neurological disorders, promising preclinical and clinical results have been obtained .
Metabolic Pathways
This compound is involved in the transport of long-chain fatty acids from the cytoplasm to the mitochondrial matrix, regulation of acetyl-CoA/CoA, control of inter-organellar acyl traffic, and protection against oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It coordinates a wide range of biological processes, including the transport of long-chain fatty acids from the cytoplasm to the mitochondrial matrix, regulation of acetyl-CoA/CoA, control of inter-organellar acyl traffic, and protection against oxidative stress .
Subcellular Localization
The physiological presence of this compound in the brain, its ability to cross the blood-brain barrier, and evidence from in vitro and in vivo studies all point to it as a promising neurotherapeutic agent for cerebrovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-L-carnosine typically involves the acetylation of L-carnosine. One common method is the reaction of L-carnosine with acetyl chloride in an alkaline aqueous solution, using sodium acetate as an acid-binding agent. This reaction is carried out at a controlled temperature and pH to ensure high yield and prevent racemization .
Another method involves the condensation of N-acetyl-beta-alanine with L-histidine. This process can be catalyzed by organosilane under acidic conditions, followed by the removal of protecting groups using a polar solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-carnosine undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging free radicals and preventing oxidative damage.
Hydrolysis: The acetyl group can be hydrolyzed, converting this compound back to L-carnosine.
Chelation: It can form complexes with metal ions, which is useful in preventing metal-induced oxidative stress.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or free radicals.
Hydrolysis: Requires water and can be catalyzed by enzymes such as carnosinase.
Chelation: Involves metal ions like copper and zinc under physiological conditions.
Major Products Formed
Oxidation: Results in oxidized forms of this compound.
Hydrolysis: Produces L-carnosine and acetic acid.
Chelation: Forms stable metal complexes.
Scientific Research Applications
N-Acetyl-L-carnosine has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Primarily used in eye drops for cataract treatment. It has also been investigated for its potential in treating neurodegenerative diseases and as an anti-aging agent.
Industry: Used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
Comparison with Similar Compounds
Similar Compounds
L-Carnosine: A dipeptide composed of beta-alanine and L-histidine without the acetyl group.
N-Acetylcysteine: An acetylated form of the amino acid L-cysteine, known for its antioxidant properties.
Uniqueness
N-Acetyl-L-carnosine is unique due to its enhanced stability and resistance to enzymatic degradation compared to L-carnosine. This makes it more effective in therapeutic applications, particularly in ophthalmology. Unlike N-Acetylcysteine, which primarily acts as a precursor to glutathione, this compound directly exerts antioxidant effects and has specific applications in eye health .
Properties
IUPAC Name |
(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204897 | |
Record name | N-Acetylcarnosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56353-15-2 | |
Record name | N-Acetyl-L-carnosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56353-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylcarnosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056353152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylcarnosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N-acetyl-β-alanyl)-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLCARNOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TPN86OQIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.